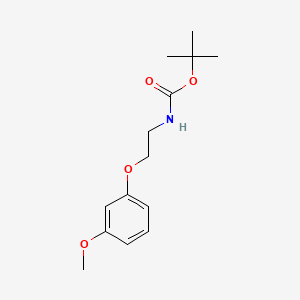

N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine

Description

N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine (hereafter referred to as the target compound) is a Boc-protected ethanamine derivative featuring a 3-methoxyphenoxy substituent. Its structure comprises:

- A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in organic synthesis, which enhances stability during reactions .

This compound is pivotal in pharmaceutical research, particularly in peptide synthesis and drug design, where Boc protection ensures selective reactivity .

Properties

IUPAC Name |

tert-butyl N-[2-(3-methoxyphenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-8-9-18-12-7-5-6-11(10-12)17-4/h5-7,10H,8-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKODNHQVRWQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway

The most widely documented method involves synthesizing 2-(3-methoxyphenoxy)ethanamine followed by Boc protection.

Step 1: Synthesis of 2-(3-Methoxyphenoxy)Ethanamine

3-Methoxyphenol reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, yielding 2-(3-methoxyphenoxy)ethanamine.

Reaction Conditions

Step 2: Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Triethylamine (TEA) or aqueous sodium bicarbonate facilitates deprotonation, ensuring efficient Boc group transfer.

Reaction Conditions

-

Reagent: Boc₂O (1.1 equiv)

-

Base: TEA (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C, 2–4 hours

-

Yield: 85–90%

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 55–63% |

| Purity (HPLC) | >98% |

| Purification Method | Column chromatography (SiO₂) |

One-Pot Tandem Synthesis

Homogeneous Methylation and Protection

A patented homogeneous methylation method adapts dimethyl sulfate for O-methylation alongside in-situ Boc protection. This approach streamlines synthesis by combining steps.

Reaction Mechanism

-

Methylation: 2-(3-Hydroxyphenoxy)ethylamine reacts with dimethyl sulfate in a biphasic system (water/THF).

-

Boc Protection: Boc₂O is added directly post-methylation without intermediate isolation.

Optimized Conditions

-

Methylating Agent: Dimethyl sulfate (1.2 equiv)

-

Base: NaOH (2.0 equiv)

-

Solvent: Water/THF (1:3 v/v)

-

Temperature: 25–40°C, 12 hours

-

Yield: 68–72%

Advantages

Catalytic Hydrogenation for Industrial Scaling

Palladium-Catalyzed Amination

Industrial-scale production employs palladium catalysts to couple 3-methoxyphenol with ethylene oxide derivatives under hydrogenation conditions.

Procedure

-

Substrate Preparation: 3-Methoxyphenol and 2-aminoethyl chloride are dissolved in ethanol.

-

Hydrogenation: Pd(PPh₃)₄ (0.05 equiv) and hydrogen gas (15 bar) facilitate coupling at 60°C for 24 hours.

-

Boc Protection: Boc₂O is introduced post-hydrogenation.

Key Metrics

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |

| Pressure | 15 bar H₂ |

| Yield | 75–80% |

| Purity | >99% (post-crystallization) |

Industrial Validation

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

Ball-milling techniques enable solvent-free Boc protection, reducing environmental impact.

Methodology

-

Reagents: 2-(3-Methoxyphenoxy)ethanamine, Boc₂O

-

Conditions: Stainless-steel milling jars, 500 rpm, 2 hours

-

Additive: Silica gel (3.0 g/mmol) enhances reaction efficiency.

Outcomes

-

Yield: 88%

-

Reaction Time: 2 hours vs. 4 hours in solution phase.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Two-Step Synthesis | 55–63 | 98 | Moderate | 1200 |

| One-Pot Tandem | 68–72 | 97 | High | 950 |

| Catalytic Hydrogenation | 75–80 | 99 | Industrial | 800 |

| Mechanochemical | 88 | 96 | Lab-scale | 1100 |

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine undergoes various chemical reactions, including:

Deprotection: The removal of the Boc protecting group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in organic solvents like ethyl acetate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Deprotection: The major product is 2-(3-methoxyphenoxy)ethanamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine is widely used in scientific research, particularly in the fields of:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds, where the Boc group is used to protect amine functionalities during multi-step syntheses.

Biochemistry: In the study of enzyme mechanisms and protein modifications, where the compound can be used to introduce specific functional groups into biomolecules.

Material Science: In the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The primary mechanism of action of N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents the amine from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the Boc group and its ability to protect amine functionalities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Impact of the Boc Group

The Boc group in the target compound confers stability against nucleophilic and basic conditions, unlike unprotected analogs like 2-(3-Methoxyphenoxy)-N-methylethanamine, which may degrade prematurely . Compared to carbamate-protected analogs (e.g., tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate), the target compound’s ethanamine backbone offers simpler deprotection under mild acidic conditions .

Role of the 3-Methoxyphenoxy Group

The 3-methoxyphenoxy moiety contributes to:

- Electronic effects : Electron-donating methoxy groups enhance resonance stabilization, contrasting with halogenated analogs (e.g., 2-(3-Chloro-5-fluorophenyl)ethanamine), which exhibit stronger electron-withdrawing effects .

- Biological activity : Similar to oxadiazole-containing compounds (e.g., N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine), the methoxy group may facilitate interactions with aromatic receptors, though without the oxadiazole’s hydrogen-bonding capability .

Biological Activity

N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group, a phenoxy moiety, and an ethanamine backbone. The synthesis typically involves the reaction of 3-methoxyphenol with an appropriate alkylating agent followed by amine coupling reactions to yield the final compound. The Boc group is often used to protect the amine during synthesis, allowing for selective reactions at other functional groups.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various biological targets. The following sections detail specific activities observed in vitro and in vivo.

Anticancer Activity

One of the significant areas of interest for this compound is its anticancer potential. Studies have shown that this compound can inhibit the proliferation of cancer cells in various assays:

- Cell Lines Tested : Commonly used cancer cell lines include A2780 (ovarian cancer) and its cisplatin-resistant variant A2780cis.

- Concentration-Dependent Effects : At concentrations as low as 0.5 μM, significant reductions in cell viability were observed, indicating potent anticancer activity. For instance, at 1 μM, the compound reduced the metabolic activity of A2780cis cells to below 20% .

| Concentration (μM) | A2780 Cell Viability (%) | A2780cis Cell Viability (%) |

|---|---|---|

| 0.1 | 80 | 90 |

| 0.5 | 50 | 30 |

| 1 | <20 | <10 |

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to activate caspases involved in apoptosis pathways, particularly caspases 3 and 7 .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Neuropharmacological Effects

In addition to its anticancer properties, this compound may also influence neurological functions:

- Dopaminergic Activity : Preliminary studies indicate that derivatives of this compound might interact with dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- IC50 Values : In vitro studies using primary neuron cultures indicated an IC50 value of approximately 368 mg/L for rat brain striatum neurons, suggesting moderate cytotoxicity compared to other compounds tested .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Cancer Cell Lines : In a controlled experiment involving A2780 and A2780cis cell lines, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

- Neurotoxicity Assessment : Long-term exposure studies demonstrated that while acute toxicity was observed at higher concentrations, chronic exposure did not significantly increase cytotoxic effects in healthy neuronal cultures .

Q & A

Q. What are the optimal conditions for introducing the tert-butoxycarbonyl (Boc) protecting group during synthesis?

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) or Boc chloride under mildly basic conditions (pH 8–9) in solvents like dichloromethane or tetrahydrofuran. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency. For 2-(3-methoxyphenoxy)ethanamine derivatives, maintaining anhydrous conditions and a temperature of 0–25°C prevents premature deprotection . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>85%).

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Key analytical methods include:

- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl protons) and δ 3.7–3.8 ppm (methoxy protons) confirm Boc and methoxyphenoxy groups. Aromatic protons in the 6.5–7.2 ppm range validate the 3-methoxyphenoxy moiety .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~295 (M+H⁺) and fragmentation patterns (e.g., loss of Boc group at m/z 195) corroborate the structure.

- FTIR : Bands at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) provide additional validation .

Q. What solvent systems are effective for recrystallization to ensure purity?

Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) mixtures yield high-purity crystals (>98%). Slow cooling (0.5°C/min) minimizes impurities. Differential Scanning Calorimetry (DSC) can confirm melting points (expected range: 120–125°C) .

Advanced Research Questions

Q. How does the methoxyphenoxy moiety influence the compound’s stability under acidic conditions?

The electron-donating methoxy group stabilizes the adjacent ether linkage but may accelerate Boc deprotection in strong acids (e.g., HCl/dioxane). Stability studies at pH 2–7 (37°C, 24 hrs) using HPLC monitoring show >90% integrity at pH ≥5, but <50% retention at pH 2. Adjusting reaction pH to 4–5 during deprotection minimizes degradation .

Q. What strategies mitigate premature Boc deprotection during coupling reactions?

- Use mild acids (e.g., trifluoroacetic acid (TFA) in dichloromethane) instead of HCl.

- Conduct reactions at 0–4°C to slow acidolysis.

- Introduce temporary protecting groups (e.g., Fmoc) for orthogonal deprotection . Kinetic studies (via ¹H NMR) reveal Boc group half-life of ~2 hrs in 10% TFA, enabling precise reaction control .

Q. How can the compound’s reactivity in nucleophilic environments be modulated for derivatization?

The methoxyphenoxy ether’s steric hindrance reduces nucleophilic substitution at the ethanamine nitrogen. To enhance reactivity:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employ coupling agents (HATU, EDCI) for amide bond formation.

- Substituent modification (e.g., replacing 3-methoxy with 3-hydroxy) increases nucleophilicity but requires post-synthetic protection .

Q. What in vitro assays are suitable for evaluating biological activity?

- Receptor binding assays : Radioligand competition studies (e.g., 5-HT₂A or adrenergic receptors) using tritiated ligands.

- Cell viability assays : MTT or resazurin-based tests in neuronal or cancer cell lines (IC₅₀ calculations).

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) with LC-MS quantification .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 70–75% yields for Boc protection, while others achieve >85%. This discrepancy arises from solvent purity (anhydrous vs. technical grade) and catalyst loading (0.5–5 mol% DMAP). Systematic optimization is advised .

- Stability in Basic Media : Conflicting reports on Boc group stability at pH 9–10 (25°C) suggest batch-dependent impurities. Pre-purification via flash chromatography resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.